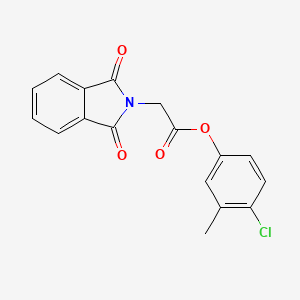
4-chloro-3-methylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of such compounds involves complex organic reactions. For example, Gültekin et al. (2020) described the synthesis and characterization of a related compound using techniques like XRD, FT-IR, UV–Vis, and NMR, highlighting the complexity of these processes (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using X-ray diffraction and spectroscopic methods. For instance, the work by Trujillo-Ferrara et al. (2006) on isomeric butadiene-N-(acetoxyphenyl)maleimide Diels-Alder adducts provides insights into the molecular and supramolecular structures of related compounds (Trujillo-Ferrara, Santillán-Baca, Farfán-García, Padilla-Martínez, & García-Báez, 2006).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be diverse. For example, Hayashi and Kouji (1990) explored the synthesis and herbicidal activity of similar compounds, indicating the range of chemical reactions these compounds can undergo (Hayashi & Kouji, 1990).
Physical Properties Analysis
Physical properties like melting point, solubility, and crystalline structure are crucial. Research by Ghalib et al. (2011) on a similar compound, 2-Chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl acetate, provides insights into these aspects through crystallography studies (Ghalib, Hashim, Pereira Silva, Mehdi, Sulaiman, & Silva, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other chemicals, are key areas of research. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) studied isomeric compounds and their structural characterization, offering insights into the chemical properties of similar molecules (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Propiedades
IUPAC Name |
(4-chloro-3-methylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c1-10-8-11(6-7-14(10)18)23-15(20)9-19-16(21)12-4-2-3-5-13(12)17(19)22/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHQRBXIKRPZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-methylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-dimethyl-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5653467.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5653480.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-propyl-2-furyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5653484.png)
![2-(2,4-dichlorophenoxy)-N-[(5-methyl-2-pyrazinyl)methyl]acetamide](/img/structure/B5653503.png)
![1-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5653508.png)

![N-methyl-N-phenyl-N'-[2-(trifluoromethyl)pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B5653525.png)
![3-isopropyl-7-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5653531.png)
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5653541.png)
![2-(2-methoxyphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5653543.png)

![methyl 3-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B5653558.png)
